molecular formula C7H6ClN3 B1450377 6-Chloroimidazo[1,2-a]pyridin-3-amine CAS No. 82193-28-0

6-Chloroimidazo[1,2-a]pyridin-3-amine

Cat. No.: B1450377
CAS No.: 82193-28-0
M. Wt: 167.59 g/mol
InChI Key: WMDWXJDXNUAVKY-UHFFFAOYSA-N
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Description

6-Chloroimidazo[1,2-a]pyridin-3-amine (CAS 82193-28-0) is a versatile chemical scaffold with the molecular formula C7H6ClN3 and a molecular weight of 167.60 g/mol . It is a key synthetic intermediate in medicinal chemistry, particularly valued for its role in the construction of more complex, biologically active molecules via multicomponent reactions . Compounds featuring the imidazo[1,2-a]pyridine core, such as this amine, are of significant research interest due to their presence in various marketed drugs and their wide range of demonstrated biological activities, including antibacterial, anticancer, and antiviral properties . As a building block, the chloro and amine functional groups on the heteroaromatic structure provide two distinct sites for further chemical modification, allowing researchers to rapidly generate diverse compound libraries for biological screening . This makes this compound an invaluable tool for drug discovery efforts aimed at developing new therapeutic agents. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

6-chloroimidazo[1,2-a]pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN3/c8-5-1-2-7-10-3-6(9)11(7)4-5/h1-4H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMDWXJDXNUAVKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(N2C=C1Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701285230
Record name 6-Chloroimidazo[1,2-a]pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701285230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82193-28-0
Record name 6-Chloroimidazo[1,2-a]pyridin-3-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=82193-28-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloroimidazo[1,2-a]pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701285230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biochemical Analysis

Biochemical Properties

6-Chloroimidazo[1,2-a]pyridin-3-amine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with various enzymes, including kinases and phosphatases, which are crucial for regulating cellular signaling pathways. The interaction between this compound and these enzymes often involves binding to the active site, leading to either inhibition or activation of the enzyme’s activity. Additionally, this compound can interact with proteins involved in DNA repair and replication, influencing cellular processes at the molecular level.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway. By affecting these pathways, this compound can alter gene expression and cellular metabolism, leading to changes in cell proliferation, differentiation, and apoptosis. Studies have shown that this compound can induce cell cycle arrest and promote apoptosis in cancer cells, making it a potential candidate for anticancer therapies.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with specific biomolecules within the cell. This compound can bind to the active sites of enzymes, leading to inhibition or activation of their catalytic functions. For example, this compound has been shown to inhibit certain kinases, thereby blocking downstream signaling events that are essential for cell survival and proliferation. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, ultimately affecting the transcriptional machinery of the cell.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods to understand its stability, degradation, and long-term impact on cellular function. This compound has demonstrated stability under ambient conditions, making it suitable for extended experimental use. Over time, this compound can induce sustained changes in cellular function, including prolonged cell cycle arrest and apoptosis. Long-term studies have also indicated that this compound can lead to adaptive responses in cells, such as the upregulation of stress response pathways.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound can effectively modulate cellular signaling pathways without causing significant toxicity. At higher doses, this compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without adverse effects. These findings highlight the importance of dosage optimization in the development of this compound as a therapeutic agent.

Metabolic Pathways

This compound is involved in various metabolic pathways within the cell. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of active or inactive metabolites. The interaction of this compound with these enzymes can influence metabolic flux and alter the levels of key metabolites. Additionally, this compound can affect the activity of other metabolic enzymes, such as those involved in glycolysis and the tricarboxylic acid cycle, thereby impacting overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, facilitating its accumulation in specific cellular compartments. Additionally, binding proteins can sequester this compound, influencing its localization and bioavailability within the cell. These transport and distribution mechanisms are crucial for determining the cellular effects of this compound.

Subcellular Localization

The subcellular localization of this compound plays a critical role in its activity and function. This compound can be targeted to specific organelles, such as the nucleus and mitochondria, through the presence of targeting signals or post-translational modifications. In the nucleus, this compound can interact with DNA and nuclear proteins, influencing gene expression and DNA repair processes. In the mitochondria, this compound can affect mitochondrial function and energy production, further impacting cellular metabolism and survival.

Biological Activity

6-Chloroimidazo[1,2-a]pyridin-3-amine is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor. This article explores the biological activity of this compound, summarizing research findings, case studies, and relevant data.

Chemical Structure and Properties

The chemical structure of this compound features a chloro group attached to an imidazo[1,2-a]pyridine moiety. This configuration enhances its reactivity and potential biological activity. The molecular formula includes carbon (C), hydrogen (H), nitrogen (N), and chlorine (Cl) atoms.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

  • Kinase Inhibition : The compound has been identified as a potential inhibitor of various kinases, which are critical in cell signaling pathways related to cancer and other diseases. Its ability to inhibit kinases can lead to reduced cell proliferation and induction of apoptosis in cancer cells .
  • Anticancer Properties : In vitro studies have shown that derivatives of imidazo[1,2-a]pyridine, including this compound, exhibit submicromolar inhibitory activity against various tumor cell lines. For instance, one study reported IC50 values ranging from 0.09 μM to 0.43 μM against different cancer cell lines, indicating strong anticancer potential .

Data Summary

The following table summarizes key findings related to the biological activity of this compound and its derivatives:

Compound NameStructureBiological Activity
This compoundStructurePotential kinase inhibitor
N,N-Diethyl-4-[2-(2-imino-4-methyl-2,5-dihydro-1,3-thiazol-5-ylidene)hydrazin-1-yl]benzene-1-sulfonamideStructureAntimicrobial and anti-inflammatory
3-Chloroimidazo[1,2-a]pyridin-6-olStructureAntimicrobial properties

Case Studies

Study on Anticancer Activity : A notable study evaluated the anticancer properties of several imidazo[1,2-a]pyridine derivatives. Among them, compound 13k , which is structurally related to this compound, demonstrated significant inhibition of PI3Kα with an IC50 value of 1.94 nM. This study highlighted the compound's ability to induce cell cycle arrest and apoptosis in HCC827 cells (human non-small cell lung cancer cells) through PI3K pathway inhibition .

Structure Activity Relationship (SAR) : Another research focused on the structure activity relationship of imidazo derivatives. It was found that modifications at specific positions on the imidazo ring could enhance or diminish biological activity. For example, substituents at the R1 position were shown to significantly impact antiproliferative activity across different cancer cell lines .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent-Driven Structural and Functional Differences

The biological and physicochemical properties of imidazo[1,2-a]pyridine derivatives are highly sensitive to substituents. Below is a comparative analysis of key analogues:

Table 1: Structural and Functional Comparison
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Biological Activity Reference
6-Chloroimidazo[1,2-a]pyridin-3-amine Cl (position 6), NH₂ (position 3) C₇H₆ClN₃ 175.6 CFTR modulation
6-Bromo-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine Br (position 6), pyridinyl (position 2) C₁₂H₉BrN₄ 297.1 Undisclosed (structural analogue)
5-Methylimidazo[1,2-a]pyridin-3-amine CH₃ (position 5), NH₂ (position 3) C₇H₈N₃ 134.2 Undisclosed (reduced steric bulk)
6-Chloro-N-phenyl-2-(3-pyridinyl)imidazo[1,2-a]pyridin-3-amine Cl (6), N-Ph, pyridinyl (2) C₁₈H₁₃ClN₄ 320.8 Potential kinase inhibition
2-(4-(Methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine SO₂Me (position 2), N-Ph C₂₀H₁₈N₃O₂S 364.4 COX-2 inhibition (IC₅₀ = 0.07 µM)

Key Findings from Comparative Studies

Electronic Effects: Chlorine vs. Methylsulfonyl Group: Introduction of a para-methylsulfonylphenyl group (e.g., in COX-2 inhibitors) enhances selectivity due to hydrophobic interactions with the COX-2 active site .

Biological Activity :

  • COX-2 Inhibition : Derivatives with 4-(methylsulfonyl)phenyl groups (e.g., compound 5n ) show exceptional COX-2 selectivity (IC₅₀ = 0.07 µM, selectivity index = 508.6) .
  • CFTR Modulation : The chloro and amine substituents in this compound are critical for CFTR potentiation, as evidenced by its role in synthesizing CFTR-targeting compounds .

Synthetic Yields :

  • Substituents impact reaction efficiency. For example, thioether coupling reactions yield 35% for triazole-containing derivatives , while nitro-substituted analogues require multi-step syntheses with unquantified yields .

Physicochemical Properties

  • Spectroscopic Data :

    • FT-IR and LC-MS data for Schiff base derivatives (e.g., C2 and C3 in ) confirm imine and amine functional groups, with characteristic peaks at 1600–1650 cm⁻¹ (C=N) and 3300–3500 cm⁻¹ (N-H) .
    • ESI-MS for 6-chloroimidazo[1,2-a]pyridine derivatives consistently shows [M + H]⁺ peaks, aiding in structural validation .
  • Thermal Stability :

    • Melting points for related compounds range widely (e.g., 149–173°C for N-phenyl derivatives), influenced by substituent polarity and crystallinity .

Preparation Methods

Preparation via Reaction of 2-Amino-5-chloropyridine with N,N-Dimethylformamide Dimethyl Acetal

A well-documented method involves the reaction of 2-amino-5-chloropyridine with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form an intermediate (E)-N'-(5-chloropyridine-2-yl)-N,N-dimethylformamidine. This reaction is conducted at temperatures ranging from 50 to 110 °C for 2 to 10 hours. The intermediate is then reacted with bromoacetonitrile in the presence of a base in a suitable solvent at 50 to 150 °C for 5 to 35 hours. The product is isolated by ethyl acetate extraction, washing, drying, and rotary evaporation, followed by recrystallization to yield pure 6-chloroimidazo[1,2-a]pyridine-3-formonitrile, which can be converted to the corresponding amine if desired.

Key parameters:

Step Reagents Conditions Time Yield/Purity
Amidination 2-Amino-5-chloropyridine + DMF-DMA 50–110 °C, 2–10 h 2–10 h Intermediate formed
Cyclization with bromoacetonitrile Bromoacetonitrile + base + solvent 50–150 °C, 5–35 h 5–35 h Crude product
Purification Ethyl acetate extraction + recrystallization Room temperature High purity product

Preparation via Reaction of 3-Amino-6-chloropyridazine with N,N-Dimethylformamide Dimethyl Acetal

Another closely related approach uses 3-amino-6-chloropyridazine as the starting material, reacting with DMF-DMA at 40–100 °C for 2–8 hours to form an N,N-dimethyl-N'-(6-chloropyridazin-3-yl)formamidine intermediate. This intermediate is then reacted with bromoacetonitrile at 50–160 °C for 3–15 hours. After cooling, the pH is adjusted with saturated sodium carbonate solution to precipitate the product. The crude product is purified by dissolution in ethyl acetate, washing with water and saturated saline, drying, and rotary evaporation to yield 6-chloroimidazo[1,2-b]pyridazine-3-carbonitrile with a purity of approximately 98.5% and yields around 77.5%.

Although this method targets a pyridazine analog, the synthetic principles and conditions are closely applicable to the imidazo[1,2-a]pyridine system with appropriate starting materials.

Typical reaction conditions and yields:

Step Reagents Conditions Time Yield (%) Purity (%)
Amidination 3-Amino-6-chloropyridazine + DMF-DMA 50 °C, 8 h 8 h Intermediate formed
Cyclization with bromoacetonitrile Bromoacetonitrile + acetonitrile solvent 100 °C, 10 h 10 h Crude product
Precipitation and purification Saturated sodium bicarbonate solution, ethyl acetate washing Room temperature, 3 h standing 3 h 77.5 98.5

Reaction Mechanism Insights

The amidination step involves nucleophilic attack of the amino group on DMF-DMA, forming a formamidine intermediate. The subsequent cyclization with bromoacetonitrile proceeds through nucleophilic substitution and ring closure to form the imidazo fused ring system. The base-mediated precipitation and washing steps help remove impurities and stabilize the product.

Comparative Table of Preparation Methods

Method No. Starting Material Key Reagents Temperature Range (°C) Reaction Time Yield (%) Purity (%) Notes
1 2-Amino-5-chloropyridine DMF-DMA, bromoacetonitrile 50–150 2–10 h + 5–35 h Not specified High Mild conditions, widely used
2 3-Amino-6-chloropyridazine DMF-DMA, bromoacetonitrile 40–100 + 50–160 8 h + 10 h 77.5 98.5 High purity, good yield, scalable

Additional Notes from Literature

  • The synthesis methods emphasize mild reaction conditions, straightforward workup, and high product purity.
  • The use of DMF-DMA is critical for forming the amidine intermediate, which is a key precursor to the fused imidazo ring.
  • Bromoacetonitrile serves as the electrophilic component enabling ring closure and introduction of the nitrile group, which can be further converted to the amine functionality if required.
  • Washing with saturated saline and drying with anhydrous sodium sulfate are important steps to ensure removal of impurities and solvents.
  • Recrystallization from appropriate solvents enhances product purity and stability.

Q & A

Basic Synthesis and Functionalization

Q: What are the standard synthetic routes for preparing 6-Chloroimidazo[1,2-a]pyridin-3-amine, and how can purity be optimized? A: The compound is typically synthesized via cyclization reactions using 2-aminopyridine derivatives with chloro-substituted reagents. A common method involves dehydrating agents like phosphorus oxychloride (POCl₃) at 80–100°C to form the imidazo[1,2-a]pyridine core . Industrial-scale synthesis employs recrystallization and column chromatography for purification, ensuring >95% purity. For academic settings, optimizing reaction time and stoichiometric ratios (e.g., 1:1.2 molar ratio of precursor to POCl₃) minimizes byproducts .

Structure-Activity Relationship (SAR) Optimization

Q: How do substituents on the imidazo[1,2-a]pyridine scaffold influence biological activity? A: Substituent positioning critically modulates target selectivity. For example:

  • C-6 Chloro Group : Enhances electrophilicity, facilitating nucleophilic substitution (e.g., with amines or thiols) to generate derivatives .
  • C-3 Amine Group : Serves as a hydrogen-bond donor, improving interactions with enzymes like COX-2 .
  • C-8 Substituents : Bulky groups (e.g., SO₂Me) increase COX-2 selectivity by sterically hindering COX-1 binding .
Substituent PositionEffect on ActivityExample Derivatives
C-6 (Cl)Increases reactivity for substitution6-Fluoro, 6-Bromo analogs
C-3 (NH₂)Enhances H-bonding to biological targets3-Carbohydrazide derivatives
C-8 (SO₂Me)Improves COX-2 selectivity8-SO₂Me-imidazo[1,2-a]pyridines

Advanced Analytical Characterization

Q: What analytical techniques are recommended for resolving structural ambiguities in derivatives? A: Key methods include:

  • X-ray Crystallography : Resolves π–π stacking and hydrogen-bonding patterns (e.g., N–H⋯N interactions in Hirshfeld surface analysis) .
  • HRMS/ESI-MS : Confirms molecular weight and fragmentation patterns (e.g., m/z 323.2 [M + H]⁺ for triazole derivatives ).
  • 2D NMR (¹H-¹³C HSQC) : Assigns regiochemistry in substituted analogs (e.g., distinguishing C-6 vs. C-8 bromination) .

Biological Applications and Mechanism

Q: What biological targets are associated with this compound derivatives? A: The scaffold shows diverse activity:

  • HIV-1 Reverse Transcriptase : Derivatives with H-bond donors (e.g., morpholine) at C-3 inhibit NNRTI-resistant strains by binding to the allosteric pocket .
  • COX-2 Inhibition : 2-(4-(Methylsulfonyl)phenyl)-N-phenyl derivatives exhibit IC₅₀ values <0.1 µM via hydrophobic interactions with the enzyme’s active site .
  • Antimicrobial Activity : Carbohyrazide derivatives disrupt bacterial cell wall synthesis (MIC: 4–8 µg/mL against S. aureus) .

Data Contradictions in SAR Studies

Q: How can conflicting data on COX-1/COX-2 selectivity be resolved? A: Discrepancies arise from assay conditions and substituent size:

  • Substituent Steric Effects : Bulky groups (e.g., SO₂Me) at C-8 favor COX-2 selectivity, while smaller groups (e.g., F, Cl) show non-selective inhibition .
  • Assay Variability : Use isoform-specific inhibitors (e.g., celecoxib for COX-2) as controls in fluorometric assays to reduce false positives .

Advanced Synthesis: Bromination and Cross-Coupling

Q: How can bromination at C-3/C-6 be optimized for downstream coupling reactions? A:

  • Bromination : Treat 6-chloroimidazo[1,2-a]pyridine with Br₂ in acetic acid (70°C, 12 hr) to yield 3-bromo-6-chloro derivatives (85% yield) .
  • Suzuki Coupling : Use Pd(PPh₃)₄ (5 mol%), arylboronic acids (1.2 eq), and K₂CO₃ in DMF/H₂O (3:1) at 80°C for 24 hr to install aryl groups .

Methodological Pitfalls in Derivative Synthesis

Q: What are common challenges in synthesizing carbohydrazide derivatives? A:

  • Hydrazide Stability : Use anhydrous conditions and low temperatures (0–5°C) to prevent hydrolysis of the carbohydrazide group .
  • Regioselectivity : Protect the C-3 amine with Boc groups before introducing substituents at C-6 .

Computational Modeling for Target Prediction

Q: How can molecular docking guide derivative design? A:

  • HIV-1 RT : Model derivatives into the NNRTI pocket (PDB: 1RT2) to prioritize compounds with <2.0 Å RMSD to known inhibitors .
  • COX-2 : Simulate interactions with Val523 and Ser530 residues to predict selectivity .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Chloroimidazo[1,2-a]pyridin-3-amine
Reactant of Route 2
Reactant of Route 2
6-Chloroimidazo[1,2-a]pyridin-3-amine

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